
ZnAF-1
Overview
Description
ZnAF-1 is a zinc sensor compound that utilizes a fluorescein-based structure incorporating the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit. Its primary function lies in the detection of zinc ions. Through its binding capability, this compound achieves a 1:1 stoichiometry with zinc ions . This compound is widely used in various scientific research applications due to its high sensitivity and specificity for zinc ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
ZnAF-1 is synthesized through a multi-step process that involves the incorporation of the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit into a fluorescein-based structure. The synthetic route typically involves the following steps:
Preparation of the chelating unit: The N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit is synthesized through a series of reactions involving pyridine and ethylenediamine derivatives.
Incorporation into fluorescein: The chelating unit is then incorporated into a fluorescein-based structure through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ZnAF-1 undergoes several types of chemical reactions, including:
Complexation: this compound forms a complex with zinc ions through a 1:1 stoichiometry, resulting in a highly fluorescent product.
Fluorescence Quenching: The fluorescence of this compound can be quenched by various low molecular weight ligands, such as acetate, phosphate, citrate, glycine, glutamic acid, histidine, adenosine triphosphate, and glutathione.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include zinc ions and various low molecular weight ligands. The reactions typically occur under neutral or slightly acidic conditions, with the presence of a buffer solution to maintain the pH.
Major Products
The major product formed from the reaction of this compound with zinc ions is a highly fluorescent complex. The fluorescence intensity of this complex is significantly higher than that of the free this compound, making it an effective sensor for zinc ions.
Scientific Research Applications
Fluorescent Properties and Mechanism
The fluorescence mechanism of ZnAF-1 operates through a photoinduced electron transfer (PET) process. In the absence of Zn²⁺, the quantum yield is low, but upon complexation with zinc ions, the fluorescence intensity can increase significantly (up to 17-fold) at physiological pH levels . This property makes it particularly useful for real-time monitoring of zinc levels within living cells.
Cellular Imaging and Zinc Detection
This compound has been extensively utilized for imaging intracellular zinc levels. Its ability to penetrate cell membranes allows researchers to monitor fluctuations in zinc concentrations in real-time within various cell types, including neuronal and cancer cells. For instance, studies have demonstrated that this compound can effectively visualize changes in intracellular Zn²⁺ during cellular apoptosis and other physiological processes .
Investigating Zinc Homeostasis
Zinc plays a crucial role in numerous biological processes, including enzyme function and cellular signaling. This compound has been employed to study zinc homeostasis in different biological contexts. For example, it has been used to investigate the effects of low molecular weight ligands on zinc binding dynamics within cells, providing insights into how these interactions influence cellular functions .
Drug Development and Toxicology
This compound serves as a valuable tool in drug development by allowing researchers to assess the impact of pharmaceutical compounds on zinc levels in cells. This application is particularly relevant for drugs targeting metal ion transporters or those that may alter zinc metabolism . Additionally, its use in toxicological studies helps evaluate the effects of heavy metals and other toxicants on cellular zinc homeostasis.
Case Study 1: Monitoring Zinc Levels during Apoptosis
In a study investigating apoptosis in cancer cells, researchers utilized this compound to monitor changes in intracellular zinc levels as cells underwent programmed cell death. The results indicated that significant fluctuations in zinc concentration correlated with specific apoptotic markers, demonstrating the utility of this compound as a real-time sensor for studying cell death mechanisms .
Case Study 2: Evaluating Drug Effects on Zinc Transport
Another study focused on assessing how various pharmacological agents influenced intracellular zinc levels using this compound. The findings revealed that certain compounds could significantly alter zinc transport dynamics, highlighting the importance of zinc homeostasis in drug action and potential side effects .
Data Tables
Property | Value |
---|---|
Binding Ratio | 1:1 with Zn²⁺ |
Quantum Yield (no Zn²⁺) | ~0.02 |
Maximum Fluorescence Increase | 17-fold upon Zn²⁺ binding |
Apparent K_d | Nanomolar range |
Application Area | Description |
---|---|
Cellular Imaging | Real-time monitoring of Zn²⁺ levels |
Zinc Homeostasis | Studies on metal ion dynamics |
Drug Development | Assessing drug impact on zinc levels |
Toxicology | Evaluating heavy metal effects |
Mechanism of Action
The mechanism of action of ZnAF-1 involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit, resulting in a highly fluorescent complex. The binding of zinc ions induces a conformational change in the fluorescein-based structure, leading to an increase in fluorescence intensity . This fluorescence change allows for the sensitive and specific detection of zinc ions in various environments.
Comparison with Similar Compounds
ZnAF-1 is part of a family of fluorescein-based zinc sensors that include ZnAF-2F and ZnAF-2F DA. These compounds share similar structures and mechanisms of action but differ in their sensitivity and specificity for zinc ions . This compound is unique in its high sensitivity and rapid response to zinc ions, making it a preferred choice for many scientific research applications. Other similar compounds include:
ZnAF-2F: A zinc sensor with similar structure and function but different fluorescence properties.
This compound stands out due to its high sensitivity, rapid response, and versatility in various scientific research applications.
Biological Activity
ZnAF-1, specifically its derivative ZnAF-1F (tetraTFA), is a fluorescent probe that has garnered attention for its ability to detect zinc ions (Zn²⁺) in biological systems. This compound plays a crucial role in cellular biology, particularly in live-cell imaging and monitoring intracellular zinc dynamics. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and comparative analysis with other fluorescent probes.
ZnAF-1F operates through a photoinduced electron transfer mechanism that enhances its fluorescence properties upon binding to Zn²⁺ ions. The compound exhibits a significant increase in fluorescence intensity—up to 69-fold—when zinc ions are present, making it highly sensitive for biological applications. The apparent dissociation constant (Kd) for ZnAF-1F is in the nanomolar range, indicating its high affinity for Zn²⁺ ions, which is essential for accurate measurements in cellular environments .
Fluorescence Properties
- Excitation Wavelength: 492 nm
- Emission Wavelength: 514 nm
- Quantum Yield: Low quantum yields of 0.004 under physiological conditions (pH 7.4) due to the electron transfer mechanism .
Applications in Biological Research
ZnAF-1F has diverse applications in biological research, particularly in the following areas:
- Live-cell Imaging: It allows researchers to visualize and quantify intracellular zinc levels dynamically, providing insights into zinc's roles in cellular signaling and metabolism.
- Physiological and Pathological Studies: The probe has been utilized to monitor changes in intracellular zinc levels during various conditions such as oxidative stress and neurodegenerative diseases.
- Therapeutic Contexts: Its ability to penetrate cell membranes effectively enhances its utility in potential therapeutic applications, allowing for real-time monitoring of zinc fluctuations within living cells.
Comparative Analysis with Other Fluorescent Probes
ZnAF-1F is compared with other fluorescent probes for zinc detection based on their binding affinity (Kd values), specificity, and unique features. The table below summarizes these comparisons:
Compound Name | Kd Value (nM) | Specificity | Unique Features |
---|---|---|---|
ZnAF-1F | 2 | Zinc | High sensitivity; effective membrane permeability |
FluoZin-3 | 15 | Zinc | Less sensitive; broader pH range |
Zinquin | 100 | Zinc | Less selective; primarily for fixed cells |
Zinc Green | 50 | Zinc | Fluorescence affected by pH changes |
ZnAF-2 | 5 | Zinc | Similar structure but different fluorophore characteristics |
ZnAF-1F stands out due to its exceptionally low Kd value, indicating superior sensitivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have demonstrated the effectiveness of ZnAF-1F in various biological contexts:
- Oxidative Stress Monitoring: In a study investigating oxidative stress, ZnAF-1F was used to monitor fluctuations in intracellular zinc levels, revealing how these changes correlate with cellular health and function.
- Neurodegenerative Disease Research: Another case study highlighted the application of ZnAF-1F in observing zinc dynamics within neuronal cells under pathological conditions, contributing valuable data on the role of zinc in neurodegeneration.
- Cellular Metabolism Studies: Research utilizing ZnAF-1F has shown its capability to track real-time changes in zinc levels during metabolic processes, providing insights into how zinc influences various biochemical pathways.
Properties
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLVCGHDLKAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437725 | |
Record name | ZnAF-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321859-09-0 | |
Record name | ZnAF-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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